![molecular formula C15H20N4O B2949058 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1316730-31-0](/img/structure/B2949058.png)
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has generated significant interest in the scientific community due to its potential biomedical applications. This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. Additionally, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Studies have shown that 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Moreover, it has been reported to inhibit the migration and invasion of cancer cells by regulating the expression of certain genes involved in these processes. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential to be used as a therapeutic agent for cancer and inflammatory diseases. Moreover, it has been found to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the research on 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one. One of the directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Moreover, more studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, it would be interesting to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, it would be worthwhile to investigate its potential as a diagnostic tool for cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been described in the literature. One of the methods involves the reaction of 2-aminopyridine with propyl isocyanate, followed by the reaction with propylamine and formaldehyde. The resulting product is then subjected to cyclization with acetic anhydride to yield 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one.
Scientific Research Applications
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have various biomedical applications. It has been reported to possess anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit anti-viral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h5-7,10-11,17H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYNMWIBBRNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
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